molecular formula C26H28N6O2S B2888324 3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1013820-44-4

3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B2888324
CAS No.: 1013820-44-4
M. Wt: 488.61
InChI Key: OYCCGHJAKDBLMX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The biphenyl group may allow for rotation around the single bond connecting the two phenyl rings, potentially leading to different conformers. The piperazine and pyrazole rings are both nitrogen-containing heterocycles, which could participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing similar functional groups can undergo a variety of reactions. For example, the sulfonyl group could potentially be reduced to a sulfide, or the piperazine ring could be alkylated .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar sulfonyl group and the potential for hydrogen bonding from the nitrogen atoms in the piperazine and pyrazole rings could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Biological Evaluation and Drug Discovery

Compounds structurally related to the one have been explored for their biological activities. For instance, derivatives of piperazine and pyrazine have been evaluated for their affinity towards 5-HT3 receptors, showcasing potential applications in developing treatments for conditions influenced by these receptors, such as anxiety and other psychiatric disorders (Rault et al., 1996). Additionally, other compounds have been studied for their hypoglycemic activity, indicating potential utility in diabetes research and treatment development (Meurer et al., 1992).

Synthesis and Chemical Properties

The synthesis of related compounds involves various chemical reactions, providing insights into chemical properties and potential modifications to enhance biological activity or selectivity. For example, the synthesis of bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrates the versatility of piperazine-containing compounds in generating new chemical entities with potential antibacterial and enzyme inhibitory activities (Mekky & Sanad, 2020).

Antibacterial and Antimicrobial Applications

Several derivatives have shown promising antibacterial and antimicrobial effects, making them interesting candidates for further development as therapeutic agents. For instance, certain piperazine-incorporating compounds have been synthesized and evaluated for their in vitro antimicrobial activity, indicating the potential for these molecules to serve as the basis for new antimicrobial drugs (Bhatt et al., 2016).

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential biological activity of this compound could make it a subject of interest for future research, particularly in the field of medicinal chemistry. Further studies could also explore its physical and chemical properties, and develop methods for its synthesis .

Properties

IUPAC Name

3-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O2S/c1-19-20(2)29-32(21(19)3)26-14-13-25(27-28-26)30-15-17-31(18-16-30)35(33,34)24-11-9-23(10-12-24)22-7-5-4-6-8-22/h4-14H,15-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCCGHJAKDBLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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